2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine
Overview
Description
Scientific Research Applications
Enantiomerically Pure Derivatives
Enantiomerically pure derivatives of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine are prepared for use in the synthesis of complex organic molecules. These compounds serve as key intermediates in producing branched 4,4,4-Trifluoro-3-hydroxy-butanoic acid derivatives, which are crucial in developing pharmaceuticals and agrochemicals. The synthesis process involves reactions with electrophiles such as alkyl halides, aldehydes, and nitroolefins, highlighting the compound's versatility in organic synthesis (Gautschi, Schweizer, & Seebach, 1994).
Synthesis of Fluorinated Chromanones
Another application involves the synthesis of fluorinated chromanones from 2-trifluoromethyl-4H-chromen-4-imines and malonic acid. These reactions yield compounds like 2-methyl-2-trifluoromethyl-4-oxochromane-6-carbaldehyde and corresponding acids, which are fluorinated analogues of natural products and are of interest in medicinal chemistry due to their potential biological activities (Sosnovskikh & Usachev, 2002).
Novel Compound Class Synthesis
This compound derivatives are used to synthesize a new class of compounds, such as 2-alkylidene-benzo[1,3]dioxin-4-ones, with applications in drug development. These compounds act as prodrugs for aspirin, serving as intermediates in synthesizing new aspirin prodrugs, demonstrating the compound's utility in creating therapeutically relevant molecules (Babin & Bennetau, 2001).
Catalytic Applications
The compound and its derivatives are explored for their catalytic applications in synthesizing cyclic esters, such as 4H-benzo[d][1,3]dioxin-4-ones. These structures are significant in agrochemicals and as intermediates for synthesizing multi-substituted benzene derivatives. The described green and practical method emphasizes the importance of this compound derivatives in sustainable chemistry practices (Lin, Song, Gao, & Cui, 2014).
Properties
IUPAC Name |
2,4,4-trifluoro-2-(trifluoromethyl)-1,3-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-7(11)5-3-1-2-4-6(5)16-9(15,17-7)8(12,13)14/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTPREMSPODDIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC(O2)(C(F)(F)F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661330 | |
Record name | 2,4,4-Trifluoro-2-(trifluoromethyl)-2H,4H-1,3-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25857-80-1 | |
Record name | 2,4,4-Trifluoro-2-(trifluoromethyl)-2H,4H-1,3-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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